Cas no 85692-37-1 (1-(1-methyl-1H-imidazol-2-yl)ethan-1-one)

1-(1-methyl-1H-imidazol-2-yl)ethan-1-one structure
85692-37-1 structure
Product Name:1-(1-methyl-1H-imidazol-2-yl)ethan-1-one
Número CAS:85692-37-1
MF:C6H8N2O
Megavatios:124.1405210495
MDL:MFCD08668178
CID:582869
Update Time:2024-12-09

1-(1-methyl-1H-imidazol-2-yl)ethan-1-one Propiedades químicas y físicas

Nombre e identificación

    • 1-(1-METHYL-1H-IMIDAZOL-2-YL)-ETHANONE
    • 1-(1-Methyl-1H-imidazol-2-yl)ethanone
    • 1-(1-methylimidazol-2-yl)ethanone
    • 2-Acetyl-1-methylimidazole
    • Ethanone, 1-(1-methyl-1H-imidazol-2-yl)-
    • 1-methyl-2-acetylimidazole
    • 2-acetyl-1-methyl-1H-imidazole
    • 1-(1-methyl-1H-imidazol-2-yl)ethan-1-one
    • 1-(1-Methyl-1H-imidazol-2-yl)ethanone (ACI)
    • 2-Acetyl-N-methylimidazole
    • MDL: MFCD08668178
    • Renchi: 1S/C6H8N2O/c1-5(9)6-7-3-4-8(6)2/h3-4H,1-2H3
    • Clave inchi: IZVOHCMELOUFRA-UHFFFAOYSA-N
    • Sonrisas: O=C(C)C1N(C)C=CN=1

Atributos calculados

  • Calidad precisa: 124.06400
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 9
  • Cuenta de enlace giratorio: 1

Propiedades experimentales

  • Punto de ebullición: 105 ºC (15 Torr)
  • PSA: 34.89000
  • Logp: 0.62270

1-(1-methyl-1H-imidazol-2-yl)ethan-1-one Información de Seguridad

  • Palabra de señal:Warning
  • Instrucciones de peligro: H302-H315-H319-H335
  • Declaración de advertencia: P261-P305+P351+P338
  • Nivel de peligro:IRRITANT
  • Condiciones de almacenamiento:Sealed in dry,Room Temperature

1-(1-methyl-1H-imidazol-2-yl)ethan-1-one Datos Aduaneros

  • Código HS:2933290090
  • Datos Aduaneros:

    中国海关编码:

    2933290090

    概述:

    2933290090. 其他结构含非稠合咪唑环的化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%

    申报要素:

    品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期

    Summary:

    2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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1-(1-methyl-1H-imidazol-2-yl)ethan-1-one Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Solvents: Tetrahydrofuran ;  rt → -78 °C
1.2 rt → 0 °C
1.3 Reagents: Butyllithium Solvents: Hexane ;  5 min, 0 °C; 10 min, 0 °C
1.4 15 min, -78 °C; 1 h, -78 °C; 15 min
1.5 Reagents: Hydrochloric acid Solvents: Water ;  5 min
Referencia
Catalytic Conjugate Additions of Carbonyl Anions under Neutral Aqueous Conditions
Myers, Michael C.; et al, Journal of the American Chemical Society, 2005, 127(42), 14675-14680

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  rt → 0 °C; 5 min, 0 °C; 10 min, 0 °C
1.2 Solvents: Tetrahydrofuran ;  15 min, -78 °C; 1 h, -78 °C; 15 min, -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  5 min, rt
Referencia
Dual Heterogeneous Catalysis for a Regioselective Three- Component Synthesis of Bi- and Tri(hetero)arylpyridines
Allais, Christophe; et al, Advanced Synthesis & Catalysis, 2012, 354(13), 2537-2544

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 15 min, -78 °C
1.2 rt
Referencia
Organic light emitting diode containing Ir complex having a novel ligand as a phosphorescent emitter
, Taiwan, , ,

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  10 min, -78 °C; 2 h, -78 °C
1.2 Solvents: Tetrahydrofuran ;  2 h, -78 °C; -78 °C → rt
1.3 Reagents: Water
Referencia
Fe-BPsalan complex-catalyzed asymmetric 1,3-dipolar [3 + 2] cycloaddition reaction of N,N'-cyclic azomethine imines with α,β-unsaturated acyl imidazoles
Lu, Hao; et al, Organic Chemistry Frontiers, 2023, 10(8), 2054-2060

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 30 min, rt; rt → -78 °C
1.2 3 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
Referencia
Strategy for Catalytic Chemoselective Cross-Enolate Coupling Reaction via a Transient Homocoupling Dimer
Tanaka, Takafumi; et al, Organic Letters, 2018, 20(12), 3541-3544

Métodos de producción 6

Condiciones de reacción
Referencia
N-methylimidazole
Tindall, Craig; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2014, 1, 1-13

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C
2.1 -
Referencia
N-methylimidazole
Tindall, Craig; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2014, 1, 1-13

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -60 °C
Referencia
Design and Application of a Low-Temperature Continuous Flow Chemistry Platform
Newby, James A.; et al, Organic Process Research & Development, 2014, 18(10), 1211-1220

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  20 min, -78 °C; 30 min, -78 °C
1.2 Solvents: Tetrahydrofuran ;  -78 °C; 1 h, -78 °C; -78 °C → rt
1.3 Reagents: Sodium bicarbonate ,  Sodium chloride ,  Water
Referencia
Fe-BPsalan Complex-Catalyzed Asymmetric [4 + 2] Cycloaddition of Cyclopentadiene with α,β-Unsaturated Heterocycles
Chen, Kai-Ge; et al, Journal of Organic Chemistry, 2022, 87(13), 8289-8302

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  15 min, -78 °C; -78 °C → rt; 30 min, rt; rt → -78 °C
1.2 -78 °C; -78 °C → rt; 3 h, rt
Referencia
A One-Pot Oxidation/Enantioselective Oxa-Michael Cascade
Willemsen, Jorgen S.; et al, European Journal of Organic Chemistry, 2014, 2014(14), 2892-2898

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  15 min, -78 °C; 30 min, -78 °C → rt; rt → -78 °C
1.2 -78 °C; -78 °C → rt
Referencia
Diastereoselective Trapping of Transient Carboxylic Oxonium Ylides with α,β-Unsaturated 2-Acyl Imidazoles
Zhang, Mengchu; et al, Advanced Synthesis & Catalysis, 2020, 362(21), 4662-4667

Métodos de producción 12

Condiciones de reacción
1.1 Solvents: Diethyl ether
1.2 Reagents: Hydrochloric acid Solvents: Water
Referencia
Synthesis, characterization, and reactivity of 1-(1-methylimidazol-2-yl)ethenes
Abarca-Gonzalez, Belen; et al, Synthetic Communications, 1990, 20(3), 321-31

Métodos de producción 13

Condiciones de reacción
Referencia
Substituent effects on carbon-13 chemical shifts of aromatic carbons in β-O-4 and β-5 type lignin model compounds
Hassi, H. Y.; et al, Journal of Wood Chemistry and Technology, 1987, 7(4), 555-81

Métodos de producción 14

Condiciones de reacción
Referencia
Hydrogenation sequence of acetophenone on commercial platinum catalyst AP-64
Smirnova, N. A.; et al, Azerbaidzhanskii Khimicheskii Zhurnal, 1987, (2), 19-23

1-(1-methyl-1H-imidazol-2-yl)ethan-1-one Raw materials

1-(1-methyl-1H-imidazol-2-yl)ethan-1-one Preparation Products

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